molecular formula C18H16N4O2 B14940737 3-Imino-1,7,7-trimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile

3-Imino-1,7,7-trimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile

Cat. No.: B14940737
M. Wt: 320.3 g/mol
InChI Key: BTCWQHCNVZGUGV-UHFFFAOYSA-N
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Description

3-Imino-1,7,7-trimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure features a bicyclic framework with multiple functional groups, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imino-1,7,7-trimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile typically involves the reaction of tetracyanoethyl ketones with aldehydes. This reaction is carried out in a dilute aqueous acetic acid medium, which facilitates the formation of the bicyclic structure . The reaction conditions are carefully controlled to ensure the desired stereochemistry and yield of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure consistent production of the compound at a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-Imino-1,7,7-trimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-Imino-1,7,7-trimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-Imino-1,7,7-trimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular processes. The compound’s ability to inhibit tumor cell growth suggests that it may interfere with pathways involved in cell proliferation and survival. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Imino-1,7,7-trimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile is unique due to its specific arrangement of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

3-imino-1,7,7-trimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile

InChI

InChI=1S/C18H16N4O2/c1-15(2)16(3)23-13(12-7-5-4-6-8-12)18(11-21,14(22)24-16)17(15,9-19)10-20/h4-8,13,22H,1-3H3

InChI Key

BTCWQHCNVZGUGV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(OC(C(C1(C#N)C#N)(C(=N)O2)C#N)C3=CC=CC=C3)C)C

Origin of Product

United States

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